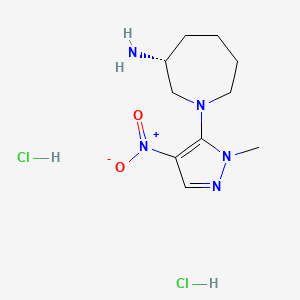

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride

Description

“(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride” is a chiral organic compound featuring a seven-membered azepane ring fused to a substituted pyrazole moiety. The pyrazole ring is substituted with a methyl group at the 1-position and a nitro group at the 4-position, contributing to its electronic and steric properties . The compound exists as a dihydrochloride salt, enhancing its water solubility and stability under controlled conditions.

Key structural attributes include:

- Azepane ring: A saturated seven-membered ring providing conformational flexibility compared to smaller heterocycles.

- Nitro group: Electron-withdrawing substituent that may influence reactivity and binding interactions.

- Dihydrochloride salt: Improves solubility and crystallinity for handling and formulation.

Properties

Molecular Formula |

C10H19Cl2N5O2 |

|---|---|

Molecular Weight |

312.19 g/mol |

IUPAC Name |

(3R)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride |

InChI |

InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-5-3-2-4-8(11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m1../s1 |

InChI Key |

ZIUDBDKDGACFQA-YCBDHFTFSA-N |

Isomeric SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC[C@H](C2)N.Cl.Cl |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCCC(C2)N.Cl.Cl |

Origin of Product |

United States |

Biological Activity

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : C10H19Cl2N5O2

- Molecular Weight : 312.19 g/mol

The structure comprises a pyrazole ring with a methyl and nitro group, linked to an azepane structure via an amine group. These characteristics are crucial for its biological activity, as the pyrazole moiety is often associated with various therapeutic effects.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit significant pharmacological activities, particularly in the following areas:

- Anti-inflammatory Activity : The pyrazole structure is commonly linked to anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in various models.

- Antimicrobial Effects : Initial assessments indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- CNS Activity : The azepane component suggests possible interactions with the central nervous system, which warrants investigation into its neuropharmacological effects.

Understanding the mechanisms through which this compound exerts its effects is critical. Potential mechanisms include:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing neurotransmitter systems.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-4-nitro-pyrazole | Structure | Lacks azepane structure; simpler pyrazole derivative |

| (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride | Structure | Stereoisomer with different biological activity potential |

| 2-Amino-thiazole derivatives | Structure | Different heterocyclic structure; potential for different biological targets |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Anti-inflammatory Studies : Research demonstrated that pyrazole derivatives significantly reduced inflammatory markers in animal models of arthritis.

- Antimicrobial Testing : A series of tests indicated that compounds with similar structures exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

- CNS Activity Assessment : Behavioral assays in rodents suggested that certain azepane derivatives could modulate anxiety-related behaviors, indicating potential for CNS applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structural analogs:

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride (piperidine analog)

(R)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride (pyrrolidine analog)

Structural and Functional Differences

Key Findings:

Ring Size and Flexibility: The azepane derivative’s larger ring may enhance binding to larger biological targets due to increased conformational adaptability compared to piperidine (6-membered) and pyrrolidine (5-membered) analogs.

Electronic Effects :

- All three compounds share the 4-nitro-pyrazole group, which likely imparts similar electronic effects (e.g., hydrogen-bonding capacity). However, steric hindrance varies with ring size.

Storage conditions (dry, cool, airtight) are critical for all dihydrochloride salts to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.